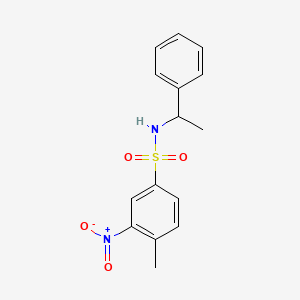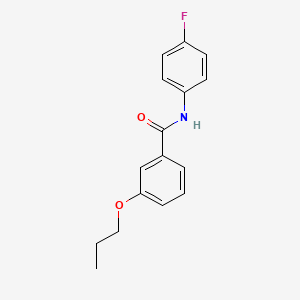![molecular formula C22H29NO6S B4884500 [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is a type of piperidine derivative and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves its interaction with various receptors and enzymes in the body. This compound has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, which may contribute to its antipsychotic effects. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been found to inhibit the growth of cancer cells and reduce the levels of amyloid-beta (Aβ) peptides in the brain, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple chemical reactions. It also exhibits potent and specific activities, which make it a useful tool for studying various biological processes. However, this compound also has some limitations. It may exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, its effects may vary depending on the experimental conditions and the specific biological system being studied.
未来方向
There are several future directions for the study of [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its potential applications in the treatment of various medical conditions, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other biological processes, such as immune function and metabolism. Finally, it may be useful to develop new analogs of this compound with improved pharmacological properties and reduced side effects.
合成方法
The synthesis of [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves several steps. Initially, 2,4-dimethoxybenzaldehyde is reacted with piperidine in the presence of an acid catalyst to form 1-(2,4-dimethoxyphenyl)-4-piperidinone. This intermediate product is then reacted with 3-methoxybenzyl chloride in the presence of a base to form 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinone. Finally, this compound is reduced using sodium borohydride to form [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol.
科学研究应用
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol has been extensively studied for its potential applications in the development of drugs for various medical conditions. This compound has been found to exhibit potent antipsychotic and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
[1-(2,4-dimethoxyphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6S/c1-27-18-6-4-5-17(13-18)15-22(16-24)9-11-23(12-10-22)30(25,26)21-8-7-19(28-2)14-20(21)29-3/h4-8,13-14,24H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSSMOJBDJECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)(CC3=CC(=CC=C3)OC)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperidin-4-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)



![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4884456.png)

![N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)

![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)